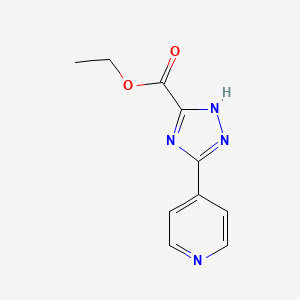
6-(3-Fluoropropoxy)-indan-1-one
Overview
Description
6-(3-Fluoropropoxy)-indan-1-one is a chemical compound that features a fluorinated propoxy group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoropropoxy)-indan-1-one typically involves the reaction of indan-1-one with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoropropoxy)-indan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Scientific Research Applications
6-(3-Fluoropropoxy)-indan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-(3-Fluoropropoxy)-indan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluoropropoxy group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The indanone core can interact with hydrophobic pockets within the target, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
6-(3-Fluoropropoxy)-indan-1-ol: Similar structure but with an alcohol group instead of a ketone.
6-(3-Fluoropropoxy)-indan-1-carboxylic acid: Contains a carboxylic acid group instead of a ketone.
6-(3-Fluoropropoxy)-indan-1-thione: Features a thione group instead of a ketone.
Uniqueness
6-(3-Fluoropropoxy)-indan-1-one is unique due to its specific combination of a fluorinated propoxy group and an indanone core. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(3-fluoropropoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-6-1-7-15-10-4-2-9-3-5-12(14)11(9)8-10/h2,4,8H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGCXCELXOBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1445124.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1445126.png)




![4-Fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1445135.png)


![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)
